molecular formula C21H23N3O2 B11351282 1-{2-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone

1-{2-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone

Cat. No.: B11351282
M. Wt: 349.4 g/mol
InChI Key: OHUWTVUHTPDWEZ-UHFFFAOYSA-N
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Description

1-(2-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring, a pyrrolidine ring, and a methoxyphenyl group

Preparation Methods

The synthesis of 1-(2-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one involves several steps, typically starting with the preparation of the benzodiazole and pyrrolidine intermediates. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high purity and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 1-(2-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one stands out due to its unique combination of structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific applications and properties, highlighting the uniqueness of 1-(2-{1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one.

Properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

1-[2-[1-[(2-methoxyphenyl)methyl]benzimidazol-2-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C21H23N3O2/c1-15(25)23-13-7-11-19(23)21-22-17-9-4-5-10-18(17)24(21)14-16-8-3-6-12-20(16)26-2/h3-6,8-10,12,19H,7,11,13-14H2,1-2H3

InChI Key

OHUWTVUHTPDWEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CC4=CC=CC=C4OC

Origin of Product

United States

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